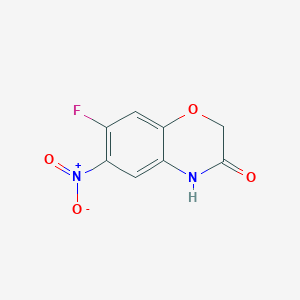

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUBUFBVOBPANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547846 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-67-7 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination Reaction

Starting Material : 2,4,5-Trichloronitrobenzene

Reagents :

-

Potassium fluoride (KF)

-

Phase transfer catalyst (unspecified)

-

Solvent: Dimethylformamide (DMF)

Conditions :

-

Temperature: 140–160°C

-

Reaction Time: 2–3 hours

Mechanism :

The reaction replaces two chlorine atoms with fluorine via nucleophilic aromatic substitution (SNAr). The phase transfer catalyst facilitates the solubility of KF in DMF, enhancing reactivity. The nitro group at position 1 directs electrophilic substitution, favoring fluorination at positions 2 and 4.

Product : 2,4-Difluoro-5-chloronitrobenzene

Etherification Reaction

Starting Material : 2,4-Difluoro-5-chloronitrobenzene

Reagents :

-

Glycolic acid ester (e.g., methyl glycolate)

-

Base: Potassium carbonate (KCO)

Conditions :

-

Temperature: 80–100°C

-

Solvent: Polar aprotic (e.g., DMF)

Mechanism :

The chlorine at position 5 undergoes nucleophilic displacement by the glycolate ester’s oxygen, forming an ether linkage. This step constructs the benzoxazine ring’s oxygen bridge.

Product : 2-(5-Fluoro-4-chloro-2-nitrophenoxy)acetate

Amination Reaction

Starting Material : 2-(5-Fluoro-4-chloro-2-nitrophenoxy)acetate

Reagents :

-

Sodamide (NaNH)

-

Solvent: DMF

Conditions :

-

Temperature: 60–80°C

-

Reaction Time: 4–6 hours

Mechanism :

Sodamide acts as a strong base, displacing the remaining chlorine at position 4 with an amino group. This step introduces the amine functionality critical for subsequent cyclization.

Product : 2-(5-Fluoro-4-amino-2-nitrophenoxy)acetate

Cyclization and Isolation

Conditions :

-

Acidic or thermal conditions induce intramolecular cyclization, forming the benzoxazinone core.

-

The nitro group at position 6 remains intact, yielding 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one .

Critical Analysis of Reaction Conditions

Physicochemical Data of Intermediate and Final Product

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Major Products

Reduction: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one has garnered attention for its potential therapeutic applications:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits strong antibacterial properties against various bacterial strains. For instance, it showed significant inhibition against Bacillus subtilis (24 mm), Staphylococcus aureus (22 mm), and Escherichia coli (21 mm) . This suggests its potential use as a new antibacterial agent.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can activate the Nrf2-HO-1 pathway, reducing inflammation in microglial cells. This mechanism may be beneficial for treating neurodegenerative diseases .

Agricultural Applications

The compound also shows promise in agricultural settings:

- Herbicidal Properties : Its structural features may provide herbicidal activity, making it a candidate for developing new herbicides that target specific weeds without harming crops .

Materials Science

In materials science, 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can be utilized in:

- Polymer Synthesis : The compound may serve as a building block for synthesizing novel polymers with unique properties, potentially leading to advancements in material technology .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of various organic compounds .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one against clinical isolates of bacteria. The results indicated that the compound outperformed traditional antibiotics in inhibiting growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroinflammation

In a controlled experiment involving microglial cells treated with lipopolysaccharide (LPS), derivatives of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α. This study highlights its potential application in treating neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Observations:

- Substituent Position : The 7-fluoro-6-nitro derivative exhibits unique herbicidal activity due to the electron-withdrawing nitro group at position 6, which enhances electrophilic reactivity for nucleophilic substitution in target weeds . In contrast, 7F-D-DIBOA (7-fluoro with a hydroxyl group at position 2) shows higher phytotoxic selectivity in wheat and weeds, suggesting that hydroxyl groups improve plant-specific interactions .

- Halogen vs. Nitro Groups : The 6-chloro analogue (183.59 g/mol) demonstrates herbicidal and antifungal activity but lacks the nitro group’s electron-deficient character, resulting in lower reactivity compared to the 6-nitro derivative .

- Natural vs. Synthetic Derivatives: Natural benzoxazinones like DIBOA and DIMBOA feature hydroxyl and methoxy groups, contributing to their ecological roles in plant defense. Synthetic derivatives, such as the 7-fluoro-6-nitro compound, prioritize stability and reactivity for agrochemical applications .

Herbicidal Activity

The 7-fluoro-6-nitro derivative is a precursor to flumioxazin, which inhibits protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . Comparatively, 6-chloro derivatives target similar pathways but with reduced potency due to weaker electron-withdrawing effects .

Antifungal and Antimicrobial Activity

- The 7-fluoro-2-propyl analogue (4h) exhibits strong antifungal activity (92% yield, MIC < 1 µg/mL against Fusarium spp.) due to the lipophilic propyl group enhancing membrane penetration .

- Propanolamine-containing benzoxazinones show broad-spectrum antimicrobial activity against plant pathogens, highlighting the role of amine moieties in disrupting microbial membranes .

Enzyme Inhibition

Compound 5f, a nitrophenyl-substituted benzoxazinone, inhibits aldose reductase (IC₅₀ = 3.24 mM), suggesting nitro groups enhance binding to enzyme active sites. However, its activity is weaker than clinical inhibitors like sorbinil (IC₅₀ = 0.02 mM) .

Biological Activity

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-67-7) is a compound of significant interest due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, and potential therapeutic properties, supported by various research findings and case studies.

Molecular Formula: CHFNO

Molecular Weight: 212.14 g/mol

Melting Point: 185-189 °C

Solubility: Slightly soluble in water .

Antibacterial Activity

Research has demonstrated that 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound can inhibit the growth of harmful bacteria effectively, with varying degrees of potency depending on the specific strain .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. The MIC values against common fungal strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one may be a promising candidate for antifungal applications .

The precise mechanism by which 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one exerts its biological effects is still under investigation. However, it is believed that the nitro and fluoro substituents play critical roles in enhancing its bioactivity by influencing the electronic properties of the molecule, which may affect its interaction with bacterial and fungal cell membranes or metabolic pathways .

Case Studies

-

Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial efficacy of various benzoxazine derivatives, including 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one, against multiple bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent . -

Antifungal Assessment:

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study concluded that the compound could serve as a potential treatment option for fungal infections resistant to conventional therapies .

Q & A

Q. Advanced Research Focus

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation .

- Degradation studies : Simulate hydrolysis pathways (e.g., in acidic/basic conditions) to identify stable storage conditions (pH 6–7, inert atmosphere) .

What are the challenges in modifying the benzoxazinone scaffold to enhance solubility without compromising bioactivity?

Q. Advanced Research Focus

- Polar substituents : Introducing hydroxyl or amino groups at position 2 increases water solubility but may reduce membrane permeability. Balance via logP optimization (target range: 1.5–3.0) .

- Prodrug approaches : Acetylation of hydroxyl groups improves solubility, with enzymatic cleavage in vivo restoring activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.